molecular formula C24H22O5 B13073074 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid

2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid

Cat. No.: B13073074
M. Wt: 390.4 g/mol
InChI Key: BGBZINXZBCPRCI-DEDYPNTBSA-N
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Description

2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid is an organic compound that belongs to the class of stilbenoids. Stilbenoids are a type of natural phenol and are known for their diverse biological activities. This compound is characterized by the presence of two aromatic rings connected by a three-carbon bridge, with methoxy groups attached to one of the aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 4-phenylbenzaldehyde with 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol.

    Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming the corresponding saturated acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents such as sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Saturated acids.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Resveratrol: Another stilbenoid with similar biological activities.

    Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability.

    Oxyresveratrol: A hydroxylated derivative with potent antioxidant properties.

Uniqueness

2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic Acid is unique due to the presence of methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance its stability and bioavailability compared to other similar compounds.

Properties

Molecular Formula

C24H22O5

Molecular Weight

390.4 g/mol

IUPAC Name

(E)-2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C24H22O5/c1-27-21-14-16(15-22(28-2)23(21)29-3)13-20(24(25)26)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-15H,1-3H3,(H,25,26)/b20-13+

InChI Key

BGBZINXZBCPRCI-DEDYPNTBSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(\C2=CC=C(C=C2)C3=CC=CC=C3)/C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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